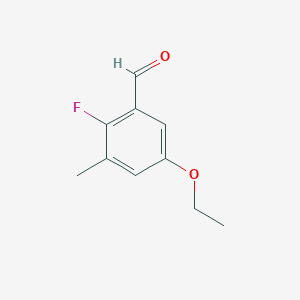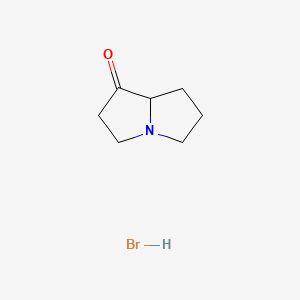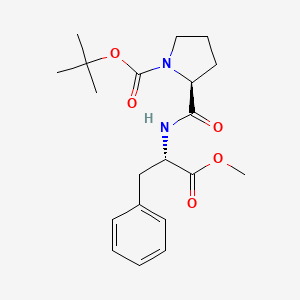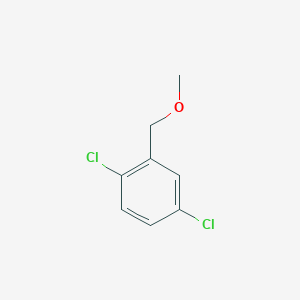
1,4-Dichloro-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form 1,4-dichlorobenzene. Subsequently, a methoxymethyl group is introduced at the 2 position through a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2-(methoxymethyl)benzene, 1,4-diamino-2-(methoxymethyl)benzene, and 1,4-dithiol-2-(methoxymethyl)benzene.
Oxidation Reactions: Products include 1,4-dichloro-2-(formylmethyl)benzene and 1,4-dichloro-2-(carboxymethyl)benzene.
Reduction Reactions: Products include 1,4-dichloro-2-methylbenzene and 1,4-dichloro-2-(hydroxymethyl)benzene.
Scientific Research Applications
1,4-Dichloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
1,4-Dichloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,5-Dichloroanisole: Similar structure but with chlorine atoms at the 2 and 5 positions and a methoxy group at the 1 position.
Uniqueness
1,4-Dichloro-2-(methoxymethyl)benzene is unique due to the presence of both chlorine atoms and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,4-dichloro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
KULCZQDEZITVPV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


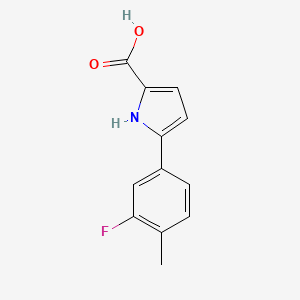


![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
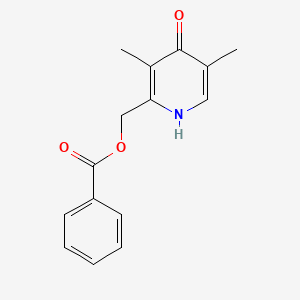
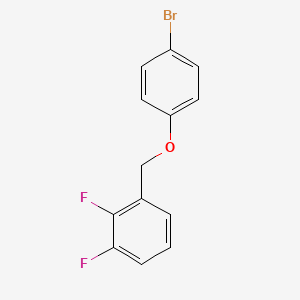
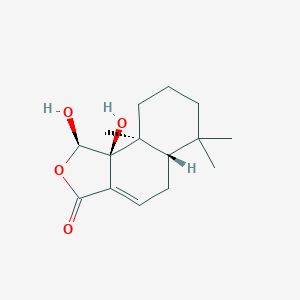
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
